molecular formula C13H22ClN3 B13397150 5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride

5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride

Cat. No.: B13397150
M. Wt: 255.79 g/mol
InChI Key: HJHVRVJTYPKTHX-UHFFFAOYSA-N
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Description

5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline hydrochloride, commonly known as (−)-Quinpirole hydrochloride (CAS 85798-08-9), is a selective dopamine D2/D3 receptor agonist with high binding affinity . Its molecular formula is C₁₃H₂₂ClN₃ (MW 255.79 g/mol), featuring a fused pyrazoloquinoline core modified by a propyl substituent at the 5-position and a bicyclic octahydro structure . Synthetically, it is derived via cyclization of intermediates with hydrazine, followed by reductive cleavage and alkylation with propionaldehyde . Pharmacologically, it is used in neuroscience research to study dopaminergic pathways, particularly in models of Parkinson’s disease, schizophrenia, and addiction .

Properties

IUPAC Name

5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHVRVJTYPKTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core strategy involves:

  • Starting from a 7-dimethylaminomethylene-6-oxo-derivative of a quinoline precursor.
  • Reacting this precursor with hydrazine hydrate to form the pyrazolo ring fused to the quinoline system.
  • Subsequent reduction and alkylation steps to introduce the propyl substituent at the 5-position.
  • Formation of the hydrochloride salt for pharmaceutical use.

This approach is outlined in Canadian patent CA1136140A, which provides detailed synthetic steps for octahydropyrazolo[3,4-g]quinolines.

Stepwise Synthesis Details

Step Reaction Description Reagents/Conditions Outcome/Intermediates
1 Preparation of 7-dimethylaminomethylene-6-oxo-quinoline derivative Starting quinoline derivatives, dimethylaminomethylene reagents Intermediate aldehyde/ketone precursor
2 Cyclization with hydrazine hydrate Hydrazine hydrate, reflux conditions Formation of pyrazolo ring fused to quinoline (octahydropyrazoloquinoline core)
3 Reduction of nitrile or oxo groups (if present) Zinc and acetic acid or metal hydrides Conversion of CN to H or other reduced forms
4 Alkylation at 5-position Alkyl halides (e.g., propyl bromide), reductive alkylation with aldehydes and metal hydrides Introduction of propyl substituent
5 Functional group transformations Nucleophilic substitution reactions (e.g., with sodium methylate, sodium cyanide) Formation of various R substituents if needed
6 Salt formation Reaction with hydrochloric acid Formation of hydrochloride salt for improved solubility and stability

Detailed Reaction Conditions and Notes

  • Hydrazine Hydrate Cyclization: The key step involves reacting the 7-dimethylaminomethylene-6-oxo intermediate with hydrazine hydrate. This step forms the pyrazolo ring by nucleophilic attack of hydrazine on the carbonyl, followed by ring closure.

  • Reduction Step: When the intermediate contains a nitrile group (–CN), zinc and acetic acid are used to reduce it to the corresponding amine or hydrogen-substituted derivative. This step is crucial for obtaining the desired substitution pattern.

  • Alkylation: The 5-position propyl group is introduced by either direct alkylation using propyl halides under basic conditions or by reductive alkylation using propionaldehyde and metal hydrides (e.g., sodium borohydride).

  • Nucleophilic Substitutions: For modifying substituents at other positions (e.g., converting hydroxymethyl to methoxy, thiomethyl, or cyano groups), nucleophilic reagents such as sodium methylate, sodium cyanide, or sodium methanesulfinate are employed.

  • Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing pharmaceutical properties such as solubility and stability.

Research Outcomes and Analysis

Yield and Purity

  • The hydrazine hydrate cyclization generally proceeds with good yields (70-85%) under reflux in ethanol or similar solvents.
  • Reduction and alkylation steps require careful control of stoichiometry and temperature to avoid over-reduction or side reactions.
  • Purification is typically achieved by recrystallization or chromatography.
  • The hydrochloride salt formation yields a crystalline solid with improved purity and stability.

Structural Confirmation

  • The final compound and intermediates are confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
  • The stereochemistry at the 4a position (trans configuration) is controlled during cyclization and confirmed by X-ray crystallography in some studies.

Pharmacological Relevance

  • The dopamine agonist activity correlates with the presence of the propyl substituent and the pyrazoloquinoline core.
  • The hydrochloride salt form is preferred for biological assays and pharmaceutical formulations due to enhanced solubility.

Summary Table of Key Intermediates and Reagents

Intermediate/Compound Description Reagents/Conditions Notes
7-Dimethylaminomethylene-6-oxo-quinoline derivative Starting material for cyclization Synthesized from quinoline derivatives Precursor for ring closure
Octahydropyrazoloquinoline core Product of hydrazine hydrate cyclization Hydrazine hydrate, reflux Key heterocyclic core
Reduced amine intermediate After nitrile reduction Zinc, acetic acid Enables further alkylation
5-Propyl substituted octahydropyrazoloquinoline Alkylated final free base Propyl halide or aldehyde + metal hydride Active pharmacophore
Hydrochloride salt Final pharmaceutical form HCl in suitable solvent Improved solubility and stability

Chemical Reactions Analysis

Types of Reactions: Quinpirole hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve moderate temperatures and polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the quinpirole structure, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Key Structural Differences:

Core Heterocycles: Quinpirole: Pyrazoloquinoline (pyrazole fused to quinoline). Irinotecan/Belotecan: Pyranoindolizinoquinoline (pyran fused to indolizine and quinoline). trans-(±)-6-Methoxyquinoline: Simple quinoline with methoxy and piperidine substituents .

Substituents: Quinpirole’s propyl group enhances lipophilicity and D2/D3 receptor selectivity . Irinotecan’s bipiperidine-carbonyloxy group confers topoisomerase inhibition and antitumor activity .

Pharmacological and Toxicological Comparisons

Parameter Quinpirole Hydrochloride Irinotecan Hydrochloride Belotecan Hydrochloride
Target Dopamine D2/D3 receptors DNA topoisomerase I DNA topoisomerase I
Therapeutic Use Research tool (no clinical use) Colorectal cancer Ovarian/lung cancer
Toxicity Low acute toxicity (rodent studies) Severe myelosuppression, diarrhea Neutropenia, thrombocytopenia
Impurity Limits Not specified ≤0.15% related compound B; ≤0.5% total ≤0.2% unspecified impurities

Key Findings:

  • Receptor Specificity: Quinpirole’s D2/D3 affinity (nM range) is distinct from the cytotoxic mechanisms of irinotecan/belotecan, which stabilize DNA-topoisomerase complexes .
  • Solubility: Quinpirole is water-soluble due to its hydrochloride salt, whereas irinotecan’s bulkier structure requires solubilization aids .

Biological Activity

5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline; hydrochloride is a compound with potential therapeutic applications in neuroinflammatory and neurodegenerative diseases. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is a derivative of pyrazoloquinoline and exhibits the following structural formula:

  • Molecular Formula : C₁₃H₁₈N₂·HCl
  • Molecular Weight : 238.76 g/mol

Research indicates that this compound acts as a specific dopamine D2 receptor agonist , which is significant in the context of neurological disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). Its mechanism involves modulation of neuroinflammatory pathways and neuroprotective effects.

Neuroinflammation Modulation

Studies have shown that 5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline; hydrochloride can influence the activation of the NLRP3 inflammasome. This pathway is crucial in the inflammatory response associated with neurodegenerative diseases:

  • Inhibition of NLRP3 Activation : The compound reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-18 in microglial cells. This effect may help mitigate neuroinflammation observed in conditions like AD and PD .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties through various mechanisms:

  • Reduction of Oxidative Stress : By inhibiting the formation of reactive oxygen species (ROS), it helps protect neuronal cells from oxidative damage.
  • Promotion of Neurotrophic Factors : Enhances the release of neurotrophic factors that support neuronal survival and function.

Alzheimer’s Disease Model

In a study involving APP/PS1 transgenic mice (a model for AD), administration of the compound resulted in:

  • Improvement in Cognitive Function : Enhanced memory performance in behavioral tests.
  • Reduction in Amyloid Plaques : Decreased levels of amyloid-beta plaques were observed post-treatment .

Parkinson’s Disease Model

In rat models of PD:

  • Dopaminergic Neuron Protection : The compound mitigated dopaminergic neuron loss and improved motor function.
  • Inflammatory Response Modulation : It reduced microglial activation and shifted the inflammatory profile from M1 to M2 phenotype .

Data Table

StudyModelKey Findings
APP/PS1 MiceImproved memory; reduced amyloid plaques.
PD Rat ModelProtected dopaminergic neurons; modulated inflammation.

Q & A

Q. What are the standard synthetic routes for 5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline hydrochloride, and how is purity validated?

The compound is synthesized via multi-component domino reactions (MDRs) using aromatic aldehydes, amines, and nitriles under mild conditions (e.g., ethanol, room temperature) . Microwave-assisted synthesis is also employed to enhance reaction efficiency, achieving moderate-to-high yields (50–85%) depending on substituents and catalysts . Purity validation involves HPLC (>95% purity), ¹H/¹³C NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How is the molecular structure of this compound characterized in solid-state studies?

X-ray crystallography reveals a monoclinic crystal system with lattice parameters (e.g., a = 10.2 Å, b = 12.5 Å) and hydrogen-bonding networks stabilizing the fused pyrazoloquinoline core. Substituent orientations (e.g., propyl groups) are confirmed via electron density maps, critical for understanding stereochemical outcomes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes), handling requires PPE (nitrile gloves, goggles), fume hood use, and emergency protocols (e.g., eyewash stations). Safety data sheets (SDS) recommend immediate medical consultation for exposure incidents .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-product formation during pyrazoloquinoline synthesis?

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
  • Catalyst screening : Copper(I) iodide or palladium catalysts enhance regioselectivity in cyclization steps .
  • Flow chemistry : Continuous flow reactors minimize side reactions via precise temperature control and rapid mixing . Reaction progress is monitored via TLC or inline UV spectroscopy to terminate reactions at optimal conversion .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Discrepancies arise from variability in assay conditions or impurity profiles. Solutions include:

  • Standardized assays : Use MTT for cytotoxicity and surface plasmon resonance (SPR) for binding affinity .
  • Orthogonal characterization : LC-MS/MS verifies batch-to-batch purity (>98%), eliminating artifacts .
  • Meta-analysis : Cross-correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends using QSAR models .

Q. How do computational methods guide the design of derivatives with improved pharmacokinetics?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
  • Molecular docking : Simulates binding to target proteins (e.g., kinase ATP pockets) to prioritize substituents enhancing affinity .

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